molecular formula C11H11BrN2S B7776885 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro

Cat. No.: B7776885
M. Wt: 283.19 g/mol
InChI Key: MLUCGQJSQHEYRX-UHFFFAOYSA-N
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Description

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro is a chemical compound with the molecular formula C11H10N2S. It is a derivative of naphthothiazole, characterized by the presence of a thiazole ring fused to a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-bromo-1-tetralone in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole compounds .

Scientific Research Applications

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.

    Medicine: Research indicates its potential use in developing new therapeutic agents, particularly for treating infections and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial energy production pathways. This inhibition leads to a decrease in ATP levels, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S.BrH/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11;/h1-4H,5-6H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUCGQJSQHEYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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